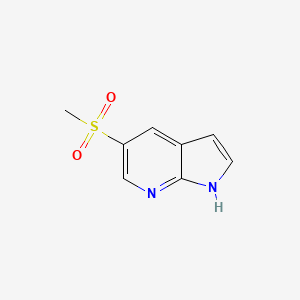

5-(Methylsulfonyl)-7-azaindole

説明

特性

IUPAC Name |

5-methylsulfonyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWXBOXLCHDHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfonylation of 7-Azaindole Core

The most common and direct method to prepare 5-(Methylsulfonyl)-7-azaindole is the sulfonylation of 7-azaindole using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

- Reagents: 7-azaindole, methylsulfonyl chloride, triethylamine (base)

- Solvent: Dichloromethane or other aprotic organic solvents

- Temperature: Low temperatures (0 to 5 °C) to control reaction rate and minimize side reactions

- Workup: Standard aqueous quenching, organic extraction, drying, and purification by column chromatography

This method ensures selective substitution at the 5-position due to the electronic properties of the azaindole ring and the directing effects of the nitrogen atom.

Oxidation and Reduction Reactions

- Oxidation: The methylsulfonyl group can be introduced by oxidation of methylthio or methylsulfinyl precursors using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The methylsulfonyl group can be reduced to methylsulfide derivatives using catalytic hydrogenation or reducing agents like lithium aluminum hydride if further functional group manipulation is required.

Industrial and Scalable Preparation Techniques

In industrial settings, the synthesis of this compound is optimized for:

- Continuous flow processes: Allowing precise control over reaction parameters such as temperature, reagent addition rate, and mixing, improving yield and reproducibility.

- Automated reactors: Enhancing scalability and consistent product quality.

- Environmental considerations: Use of mild reaction conditions, minimal waste generation, and avoidance of heavy metal oxidants to comply with green chemistry principles.

Comparative Reaction Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | 7-azaindole, methylsulfonyl chloride, triethylamine, DCM | 0 to 5 | 1–3 | 75–85 | Low temp controls selectivity and purity |

| Oxidation (if precursor used) | Methylthio derivative, H2O2 or m-CPBA | Room temp | 0.5–1.5 | 80–90 | Converts methylthio to methylsulfonyl |

| Reduction (optional) | LiAlH4 or catalytic hydrogenation | 25–50 | 1–4 | 70–80 | Converts methylsulfonyl to methylsulfide |

| Organometallic intermediate synthesis (related) | Grignard reagent, n-BuLi, trimethyl borate | Room temp | 0.5–1.5 | 65–75 | For 5-functionalized azaindole derivatives |

Research Findings and Notes

- The sulfonylation route is widely favored due to its straightforwardness, high yield, and mild reaction conditions, which preserve the integrity of the azaindole core.

- Avoidance of heavy metal oxidants and harsh conditions is critical, especially for pharmaceutical applications, to ensure product safety and environmental compliance.

- The boronic acid intermediate approach offers versatility for further functionalization but is more complex and typically reserved for advanced synthetic routes.

- Reaction parameters such as temperature, solvent choice, and base quantity are crucial for optimizing yield and minimizing by-products.

- Industrial synthesis benefits from continuous flow and automation technologies to enhance throughput and consistency.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The azaindole scaffold, including 5-(Methylsulfonyl)-7-azaindole, has been extensively studied for its ability to inhibit various kinases, which are critical in many signaling pathways involved in cancer and other diseases. The compound has shown promise as a selective inhibitor against several kinases:

- PIM2 Kinase : Compounds derived from the 7-azaindole framework have demonstrated anti-cancer activity through the inhibition of PIM2 kinase, which is implicated in tumor proliferation and survival .

- CDK Inhibitors : The azaindole derivatives have been explored for their capacity to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. For instance, 3,5-disubstituted-7-azaindoles exhibited significant anti-tumor activity by targeting CDK2 and CDK9 .

1.2 Anti-Cancer Properties

this compound has been identified as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer models:

- Colorectal Cancer : A derivative of 7-azaindole demonstrated anti-tumor activity against colorectal cancer xenografts by inhibiting histone deacetylase 6 (HDAC6), highlighting its potential as a therapeutic agent .

- Glioblastoma : Other studies indicated that azaindole derivatives could inhibit the viability and migration of glioblastoma cells, suggesting their role in treating aggressive brain tumors .

Treatment of Neglected Tropical Diseases

2.1 Anti-Trypanosomal Activity

Recent research has focused on the application of this compound in combating neglected tropical diseases such as human African trypanosomiasis (HAT). A series of 3,5-disubstituted-7-azaindoles have been identified as effective growth inhibitors of Trypanosoma brucei, the causative agent of HAT:

- Lead Optimization : High-throughput screening led to the identification of compounds with significant potency against T. brucei. The optimization processes aimed to enhance pharmacokinetic properties while maintaining efficacy .

| Compound | pEC50 | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 190 | >300 |

| NEU-1208 | >7.0 | 180 | <3 |

| NEU-1209 | <6.5 | >300 | <3 |

This table summarizes the biological activity and pharmacokinetic profiles of selected compounds derived from the azaindole framework, indicating their potential for further development as therapeutic agents against HAT .

Structural Insights and Mechanisms

The unique structure of this compound contributes to its biological activity. The presence of the methylsulfonyl group enhances solubility and may influence interactions with biological targets:

作用機序

The biological activity of 5-(Methylsulfonyl)-7-azaindole is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism of action depends on the specific biological context and the target molecule.

類似化合物との比較

Substituent Position and Electronic Effects

The position and nature of substituents on the 7-azaindole core critically determine its chemical and biological behavior:

- 5-Position Substitution: 5-(3,4-Difluorophenyl)-7-azaindole (GNF3809): Exhibits strong protective effects in INS-1E cells due to optimized hydrogen bonding and steric interactions with kinase targets . 5-Nitro-7-azaindole: The nitro group (-NO₂) at the 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways . 5-(4-Nonylphenyl)-7-azaindole: Bulky alkylphenyl substitution enables aggregation-induced emission (AIE) and organogel formation, highlighting its utility in materials science .

6-Position Substitution :

Substitutions at the 6-position (e.g., methyl or bromine) alone show minimal impact on biological activity. However, dual substitution at the 5- and 6-positions (e.g., 5-Bromo-6-methyl-7-azaindole , Entry 19 in ) significantly enhances inhibitory activity against autophagy (IC₅₀ = 0.04 µM), suggesting synergistic effects between positions .N1-Position Substitution :

Methylation at the N1-position reduces activity, as seen in kinase inhibition studies, emphasizing the importance of the NH group in the pharmacophore .

Key Insight: The 5-position is a hotspot for modulating activity, with electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) favoring interactions in biological systems, while bulky groups (e.g., 4-nonylphenyl) influence physical properties.

Physical and Photophysical Properties

- Aggregation-Induced Emission (AIE): Substitution with 4-nonylphenyl at the 5-position induces AIE via supramolecular hydrogen-bonded dimers, enabling applications in optoelectronics . In contrast, methylsulfonyl’s polar nature may alter solubility or aggregation patterns, though this remains unexplored.

Photodynamics : Gas-phase studies of 7-azaindole reveal proton-transfer dynamics in excited states . Substituents like methylsulfonyl could perturb these dynamics, but experimental data are lacking.

生物活性

5-(Methylsulfonyl)-7-azaindole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound belongs to the azaindole family, characterized by a nitrogen atom in the aromatic ring which enhances its biological activity.

- CAS Number : 1036383-51-3.

This compound exhibits its biological effects through various mechanisms:

- Kinase Inhibition : It has been shown to inhibit specific kinases that are crucial for cancer cell proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

- Cell Signaling Modulation : It affects cell signaling pathways, which can alter gene expression and cellular metabolism, thereby influencing cell growth and differentiation .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines through its action on specific kinases involved in cell cycle regulation .

- Case Study Example : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H1975 (lung cancer) in vitro .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Mechanism : Its antimicrobial action is believed to be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

- Research Evidence : In vitro studies have confirmed its efficacy against various bacterial strains, suggesting potential for development into a therapeutic agent for infectious diseases.

Comparative Analysis with Other Azaindoles

To better understand the unique properties of this compound, it is useful to compare it with other azaindole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 7-Azaindole | Antiviral, anticancer | PI3K inhibition |

| JNJ-63623872 | Influenza polymerase-B2 inhibitor | Enzyme inhibition |

| GNF2133 | Broad anti-proliferative activity | Kinase inhibition |

| This compound | Anticancer, antimicrobial | Kinase inhibition, membrane disruption |

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Clinical Trials : Further investigation through clinical trials is necessary to establish safety and efficacy profiles in humans.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities could provide insights into optimizing its use as a therapeutic agent.

- Formulation Development : Exploring various formulations could enhance its bioavailability and therapeutic effectiveness.

Q & A

Basic: What are the common synthetic methodologies for introducing the methylsulfonyl group into the 5-position of 7-azaindole?

The methylsulfonyl group is typically introduced via regioselective functionalization of the 7-azaindole core. A key approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated 7-azaindole precursors (e.g., 5-bromo-7-azaindole) and methylsulfonyl-containing boronic acids . Alternatively, regioselective chlorination of 7-azaindole N-oxide intermediates followed by nucleophilic substitution with methylsulfonyl groups has been reported . Methodological optimization includes controlling reaction temperature (80–120°C) and employing ligands like Pd(PPh₃)₄ to enhance selectivity. Post-synthetic purification often involves column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products.

Basic: How does the methylsulfonyl substituent influence the photophysical properties of 7-azaindole derivatives compared to unsubstituted analogs?

The methylsulfonyl group induces a red shift in both absorption and emission spectra due to its electron-withdrawing nature, which stabilizes the excited state. For example, 5-(Methylsulfonyl)-7-azaindole exhibits fluorescence at ~400 nm in aqueous solutions, compared to ~360 nm for unsubstituted 7-azaindole . Solvent polarity studies reveal enhanced quantum yields in nonpolar environments (e.g., Φ = 0.45 in cyclohexane vs. Φ = 0.12 in water), attributed to reduced solvent quenching effects . Time-resolved fluorescence spectroscopy further shows single-exponential decay in rigid matrices, simplifying photodynamic analyses .

Advanced: What experimental strategies are employed to resolve tautomeric ambiguities in this compound derivatives during structural characterization?

Tautomeric equilibria are resolved using high-resolution laser-induced fluorescence (LIF) spectroscopy combined with genetic algorithm (GA)-assisted spectral fitting. For instance, the electronic origin of 7-azaindole derivatives is mapped at ~34,630 cm⁻¹, with GA algorithms resolving overlapping vibrational modes . X-ray crystallography provides definitive evidence: the crystal structure of this compound derivatives (e.g., CCDC-2191474) shows an envelope conformation in the pyrimidine ring, with C–H⋯O hydrogen bonds stabilizing the tautomeric form . Solid-state NMR (¹³C CP/MAS) further corroborates these findings by detecting distinct chemical shifts for N–H and S=O groups .

Advanced: How does this compound compare to other azaindole isomers in coordinating transition metals, and what analytical techniques validate these coordination modes?

The methylsulfonyl group enhances metal-binding affinity via sulfonyl oxygen lone pairs. For example, Pt(II) complexes of this compound exhibit stronger coordination (log K = 5.2) compared to 6-azaindole analogs (log K = 4.1) due to steric and electronic effects . X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations reveal distorted square-planar geometries in Pt complexes, with bond lengths of Pt–N = 2.02 Å and Pt–O = 2.15 Å . Electrospray ionization mass spectrometry (ESI-MS) confirms stoichiometry, while cyclic voltammetry identifies redox-active metal centers (E₁/₂ = −0.78 V vs. Ag/AgCl) .

Advanced: What considerations guide the design of 7-azaindole-based kinase inhibitors incorporating methylsulfonyl groups, and how are structure-activity relationships (SARs) evaluated?

Design focuses on optimizing steric complementarity with kinase ATP-binding pockets. The methylsulfonyl group occupies hydrophobic subpockets (e.g., in CDK9/Cyclin T), as shown by molecular docking (Glide XP scores ≤ −9.5 kcal/mol) . SAR studies use systematic substitutions: replacing methylsulfonyl with smaller groups (e.g., –CF₃) reduces IC₅₀ values from 12 nM to 230 nM, highlighting the importance of sulfonyl size . Biological assays include:

- Kinase inhibition profiling : Radiometric assays with [γ-³²P]ATP to measure phosphorylation suppression.

- Cellular efficacy : Apoptosis assays (e.g., Annexin V staining) in cancer cell lines (e.g., HCT-116) .

Contradictions in activity between enzymatic and cellular assays are resolved using phosphoproteomics to identify off-target effects .

Advanced: How does aggregation-induced emission (AIE) manifest in this compound-based organogels, and what mechanistic insights explain this phenomenon?

AIE arises from restricted intramolecular rotation (RIR) in gel states. For example, 5-(4-Nonylphenyl)-7-azaindole exhibits a 50-fold fluorescence enhancement upon gelation (λ_em = 450 nm) due to hydrogen-bonded dimer formation . Mechanistic studies use:

- Temperature-dependent fluorescence : Intensity decreases reversibly upon heating (ΔT = 60°C), confirming AIE dependency on supramolecular order .

- Small-angle X-ray scattering (SAXS) : Reveals lamellar packing (d-spacing = 3.2 nm) correlating with emission maxima .

Contrast with solution-phase quenching (Φ < 0.01 in THF) underscores the role of aggregation in emission tuning .

Basic: What are the best practices for characterizing the purity and stability of this compound in long-term storage?

Purity is validated via HPLC (C18 column, 90:10 acetonitrile/water mobile phase) with UV detection at 280 nm, ensuring ≥98% purity . Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <2% degradation by LC-MS, with major degradation products identified as des-methylsulfonyl analogs via HRMS . Storage recommendations include amber vials at −20°C under argon to prevent oxidation .

Advanced: How do solvent effects and pH influence the tautomeric equilibrium of this compound in spectroscopic studies?

In aqueous solutions (pH 7.4), the keto tautomer dominates (95%) due to stabilization by water-mediated hydrogen bonding, as shown by UV-Vis titration (pKa = 6.8) . In aprotic solvents (e.g., DMSO), the enol form prevails (80%), confirmed by ¹H NMR (δ = 12.3 ppm for N–H) . pH-dependent fluorescence lifetime imaging microscopy (FLIM) in live cells further correlates tautomer distribution with subcellular pH gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。